molecular formula C17H18ClN5 B2699879 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415566-36-6

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2699879
CAS No.: 2415566-36-6
M. Wt: 327.82
InChI Key: IILIJHSOWQOAPD-UHFFFAOYSA-N
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Description

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5/c1-11(2)16-21-14-5-3-4-6-15(14)23(16)13-9-22(10-13)17-19-7-12(18)8-20-17/h3-8,11,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILIJHSOWQOAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the chloropyrimidine and azetidine intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the cyclization of the intermediates to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and substitution reagents like sodium hydride (NaH) in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). This interaction can modulate various cellular pathways, leading to effects like the stimulation of glucose-dependent insulin release and the promotion of incretin secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with GPCRs and modulate cellular pathways sets it apart from other similar compounds .

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